1,3-Dimethyl-5-cyanouracil

Description

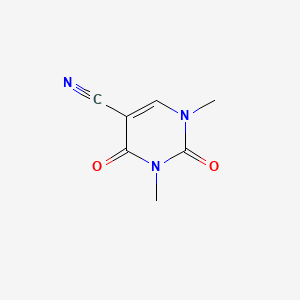

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSVXQHYGHTYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1,3 Dimethyl 5 Cyanouracil

Electrophilic Reactivity and Directed Functionalization

While the primary focus of the provided information is on nucleophilic reactions, electrophilic functionalization of the uracil (B121893) ring is also a known process. For instance, lithiation at the 6-position of a uridine (B1682114) derivative, followed by reaction with an electrophile, has been reported as a method for functionalization at this position. mdpi.comsemanticscholar.org Although not directly detailing the electrophilic reactivity of 1,3-dimethyl-5-cyanouracil itself, this demonstrates a pathway for introducing substituents at the C6 position through an electrophilic mechanism by first creating a nucleophilic center on the ring. The cyano group at the 5-position would be expected to influence the regioselectivity of such reactions.

Photochemical Transformations and Cycloaddition Reactions

This compound exhibits interesting photochemical reactivity, particularly in the context of cycloaddition reactions. These reactions offer a powerful tool for the synthesis of complex polycyclic structures.

UV irradiation of 6-cyano-1,3-dimethyluracil in the presence of alkenes leads to the formation of cyclobutapyrimidine derivatives. researchgate.net This [2+2] photocycloaddition reaction is a significant method for constructing cyclobutane (B1203170) rings. researchgate.net The reaction of 6-cyano-1,3-dimethyluracil with alkenes possessing either electron-donating or electron-withdrawing groups proceeds with head-to-tail regiochemistry to afford the corresponding cycloadducts in good yields. researchgate.net

A particularly noteworthy photochemical reaction involves the irradiation of 6-cyano-1,3-dimethyluracil with 2-methyl-2-butene, which results in the formation of a 5-substituted uracil derivative through a process involving the migration of the cyano group. mdpi.comacs.org This transformation is proposed to proceed through a biradical intermediate formed from the initial photoaddition of the alkene to the uracil. mdpi.com

Mechanistic Investigations of Photoreactions and Intermediate Formation

The study of photoreactions involving uracil derivatives is crucial for understanding mechanisms of photodamage in nucleic acids and for developing phototherapeutic agents. Mechanistic investigations into these reactions often employ a combination of spectroscopic techniques, such as UV/Vis and NMR spectroscopy, and computational studies to identify transient species and reaction pathways. uni-regensburg.deescholarship.org The general mechanism for many photorelease reactions involves the excitation of a ground state molecule to an excited state, which then undergoes transformations like intramolecular hydrogen abstraction, cyclization, and rearrangement to release a leaving group. acs.orgnih.gov

While specific photoreaction studies on this compound are not extensively detailed, research on the closely related isomer, 6-cyano-1,3-dimethyluracil, provides significant insight into potential photochemical pathways. researchgate.netmdpi.com UV irradiation of 6-cyano-1,3-dimethyluracil in the presence of alkenes, such as 2-methyl-2-butene, induces a photocycloaddition. researchgate.netmdpi.com Mechanistic studies propose that this reaction proceeds through a biradical intermediate. mdpi.com This intermediate is formed from the photoaddition of the alkene to the 6-cyanouracil. Following its formation, the biradical can undergo a 5-exo cyclization to yield a bicyclic iminium species. A subsequent 1,2-hydrogen shift and β-cleavage lead to the final rearranged product, a 5-substituted uracil. mdpi.com This type of radical-mediated cyano-group migration highlights a complex rearrangement pathway initiated by light.

Modern techniques such as LED-illuminated NMR spectroscopy are becoming powerful tools for the in-situ study of such photochemical reactions, allowing for the direct observation and characterization of intermediates and the profiling of reaction kinetics even for species present at very low concentrations. uni-regensburg.de

Catalytic Reactions Involving this compound as Substrate

Catalysis offers efficient and selective routes for the chemical transformation of complex molecules. For this compound and its precursors, both metal-based and organic catalysts have been employed to facilitate a range of reactions, from hydrogenation to the construction of fused heterocyclic systems.

Transition metals are widely used to catalyze transformations of uracil derivatives. While direct catalytic reactions on this compound are specific, related compounds demonstrate the scope of these transformations. For instance, derivatives of 1,3-dimethyluracil (B184088) have been subjected to Palladium-on-carbon (Pd/C)-catalyzed hydrogenation reactions. semanticscholar.orgnih.gov

Furthermore, metal triflates have been shown to be effective catalysts in constructing complex heterocyclic structures from uracil precursors. In one example, Bismuth(III) triflate (Bi(OTf)₃) was used as a reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 6-amino-1,3-dimethyluracil (B104193), various arylaldehydes, and malononitrile (B47326). scirp.org The reaction proceeds in high yield under mild conditions, and the catalyst can be recovered and reused. scirp.org The proposed mechanism involves a metal-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. scirp.org

The field of photoactivated chemotherapy (PACT) also heavily involves transition metal complexes, particularly those of Ruthenium(II). rsc.orgacs.org These complexes can be designed to undergo light-induced ligand substitution, generating reactive aqua species that can interact with biological targets. rsc.org The principle involves excitation from a ground state to a metal-to-ligand charge-transfer (MLCT) state, which then populates a metal-centered (MC) state responsible for ligand dissociation. acs.org This area represents a potential application for uracil derivatives as ligands in photoactivatable metal-based drugs.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, is a cornerstone of green chemistry. sigmaaldrich.com These catalysts, often classified as Brønsted/Lewis acids or bases, are typically non-toxic, stable, and allow for reactions under mild conditions. sigmaaldrich.combeilstein-journals.org In the context of uracil chemistry, simple organocatalysts are frequently used. The synthesis of substituted uracils from 1,3-dimethyl-5-halogenouracils often employs sodium ethoxide or potassium tert-butoxide. semanticscholar.orgnih.govnih.gov These strong bases function as Brønsted base organocatalysts, generating carbanions from active methylene (B1212753) compounds for subsequent nucleophilic attack on the uracil ring. semanticscholar.orgmdpi.com

Biocatalysis, the use of enzymes for chemical synthesis, offers high selectivity and efficiency. nih.gov While specific biocatalytic applications using this compound as a substrate are specialized, related methodologies show significant potential. For example, mechano-biocatalytic processes have been developed for the synthesis of other heterocyclic compounds, combining the efficiency of enzymatic reactions with the advantages of solvent-free mechanochemistry. researchgate.net Lipases and transaminases are commonly used biocatalysts for producing chiral amines and alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov The synthesis of diverse pyrimidine (B1678525) analogs from substituted 5-cyano uracil derivatives highlights the utility of this core structure in generating biologically relevant molecules. researchgate.net

Table 1: Examples of Catalytic Transformations Involving the 1,3-Dimethyluracil Core

| Catalyst Type | Catalyst Example | Starting Material (or related) | Transformation | Ref |

|---|---|---|---|---|

| Transition Metal | Pd/C | 5-(α-benzoyl)benzyl-3-benzyloxymethyl-2'-deoxyuridine | Hydrogenation | semanticscholar.orgnih.gov |

| Transition Metal | Bismuth(III) triflate (Bi(OTf)₃) | 6-Amino-1,3-dimethyluracil | One-pot synthesis of pyrido[2,3-d]pyrimidines | scirp.org |

| Organocatalyst | Sodium Ethoxide (NaOEt) | 1,3-Dimethyl-5-halogenouracils | Synthesis of 5-substituted uracils via carbanion addition | semanticscholar.orgmdpi.com |

| Biocatalyst | Lipase / Transaminase (General) | 5-Cyano uracil derivatives (as a class) | Potential for synthesis of chiral derivatives | nih.govresearchgate.net |

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and characterizing the intermediates involved in the transformations of this compound is fundamental to controlling reaction outcomes and designing new synthetic routes. A key reaction is the cine-substitution, where a substituent's position shifts during a nucleophilic substitution. For example, the reaction of 5-bromo-1,3-dimethyluracil (B187752) with sodium cyanide can yield 6-cyano-1,3-dimethyluracil. acs.org This 6-cyano isomer can then be converted to the thermodynamically more stable this compound when heated with a catalytic amount of sodium cyanide in DMF. researchgate.netacs.org

The mechanism for these substitutions is understood to proceed via an addition-elimination process involving a 5,6-dihydro adduct as a key intermediate. semanticscholar.orgnih.govacs.org In related reactions, such as the reaction of 1,3-dimethyl-5-bromouracil with the carbanion of diethyl malonate, an analogous intermediate has been successfully isolated and characterized. nih.govmdpi.com The reaction was interrupted after a short time, allowing for the isolation of 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil . nih.govmdpi.com This intermediate, when treated with a base like sodium ethoxide, eliminates a malonate group from the 6-position to yield the final 5-substituted product. mdpi.com

A plausible mechanism for this type of reaction involves several steps:

Michael Addition: A nucleophile (e.g., a carbanion) attacks the electron-deficient C6 position of the uracil ring, forming a C-6 adduct intermediate. nih.govmdpi.com

Nucleophilic Substitution: A second nucleophilic attack occurs at the C5 position, displacing the halogen. In the case of the isolated dihydro intermediate, a second malonate carbanion attacks the C5 position. nih.govmdpi.com

Elimination: The final step is a base-promoted E2 elimination, where the C-C bond at the 6-position is cleaved, regenerating the 5,6-double bond and forming the 5-substituted uracil product. This elimination is often the rate-determining step. mdpi.com

The reactivity of the uracil ring can also be influenced by the substituent at the 6-position. For instance, the presence of a cyano group at C6 in 6-cyano-1,3-dimethyluracil induces an "umpolung" or reversal of polarity at the C5 position, making it susceptible to nucleophilic attack by soft nucleophiles like thiolate ions to form 5-thio-substituted uracils. psu.edu

Table 2: Characterized Intermediates in Reactions of Uracil Derivatives

| Reaction | Proposed Intermediate | Method of Characterization | Evidence | Ref |

|---|---|---|---|---|

| Reaction of 1,3-dimethyl-5-bromouracil with diethyl malonate carbanion | 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil | Isolation, ¹H-NMR, Microanalysis | The intermediate was isolated (41% yield) and its structure confirmed. It was subsequently converted to the final product. | semanticscholar.orgnih.govmdpi.com |

| Cine-substitution of 5-bromouracils with cyanide | 5,6-dihydrouracil adduct | Deuterium-exchange experiments | The overall transformation is explained by an addition-elimination mechanism involving a dihydro adduct. | acs.org |

| Photoreaction of 6-cyano-1,3-dimethyluracil with alkene | Biradical intermediate / Bicyclic iminium species | Product analysis and mechanistic proposal | The formation of the rearranged 5-substituted uracil product is rationalized through a multi-step radical mechanism. | mdpi.com |

X-ray Crystallography for Solid-State Architecture Elucidation

Semiempirical MINDO/3 calculations have been used to determine the equilibrium geometries of uracil and its methylated derivatives, including 1,3-dimethyluracil. scispace.com These calculations provide theoretical values for bond lengths and angles. For 1,3-dimethyluracil, the calculated bond lengths and angles are presented in the table below. The introduction of the cyano group at the C5 position in this compound would be expected to cause local changes in the geometry of the pyrimidine ring. The C5-C≡N bond distance is anticipated to be approximately 1.15 Å. The substitution with methyl groups primarily leads to localized changes in bond distances and angles. scispace.com

Table 1: Calculated Bond Lengths and Angles for 1,3-Dimethyluracil

Data sourced from semiempirical MINDO/3 calculations. scispace.com

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of a compound, which are sensitive to its structure, bonding, and intermolecular interactions. nih.govnih.gov

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its functional groups. The cyano (C≡N) group has a distinct vibrational mode that appears in the 2100-2300 cm⁻¹ region of the Raman spectrum. researchgate.net Specifically for 5-cyanouracil (B1208135), a sharp C≡N stretching vibration is observed at approximately 2219 cm⁻¹. evitachem.com The presence of the uracil ring gives rise to several characteristic vibrations. Aromatic ring C=C stretching vibrations typically occur in the region of 1625–1430 cm⁻¹. derpharmachemica.com The C=O stretching vibrations of the uracil ring are also prominent. Asymmetric and symmetric stretching of the methyl (CH₃) groups are generally observed around 2965 cm⁻¹ and 2880 cm⁻¹, respectively. derpharmachemica.com

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

The position and shape of vibrational bands are sensitive to the local environment of the molecule. For example, the C≡N stretching frequency can be influenced by solvent polarity and hydrogen bonding interactions. researchgate.net Changes in the vibrational spectra can therefore be used to probe intermolecular interactions in different states (solid, solution) and in the presence of other molecules. For instance, the formation of hydrogen bonds can cause a shift in the stretching frequencies of the groups involved, such as the C=O and N-H groups in uracil derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. uni-regensburg.denih.gov

For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each nucleus. In ¹H NMR, the methyl protons at the N1 and N3 positions would likely appear as singlets, with their chemical shifts influenced by the electronic environment of the pyrimidine ring. The proton at the C6 position would also give a characteristic signal. In ¹³C NMR, distinct signals would be observed for each carbon atom, including the two methyl carbons, the carbons of the uracil ring, and the carbon of the cyano group.

Table 3: Predicted NMR Chemical Shifts for this compound

Note: The predicted chemical shifts are based on data for structurally similar compounds and general ranges for the respective functional groups.

Dynamic NMR for Conformational and Rotational Barrier Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of dynamic processes in molecules, such as conformational changes and restricted rotation. unibas.itunibas.it By analyzing the changes in NMR spectra over a range of temperatures, it is possible to quantify the energy barriers associated with these intramolecular motions. For a molecule like this compound, DNMR can provide insights into the rotational barrier around the C5-C≡N single bond and any conformational dynamics of the pyrimidine ring.

The methodology involves recording NMR spectra at various temperatures. At high temperatures, if the rate of a dynamic process (e.g., rotation) is fast on the NMR timescale, the spectrum shows time-averaged signals. As the temperature is lowered, the rate of exchange slows down. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the different conformations or rotamers merge into a single broad peak. unibas.itresearchgate.net By further lowering the temperature, the exchange becomes slow enough that distinct signals for each state can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the process can be calculated, which represents the rotational or conformational barrier. unibas.itresearchgate.net

Studies on related pyrimidine derivatives demonstrate the utility of this approach. For instance, research on N-(5-substituted-pyrimidin-2-yl)anilines using variable-temperature NMR revealed that the rotational barriers around the N-Ar bonds are highly dependent on the electronic nature of the substituent at the 5-position. csic.es Electron-withdrawing groups, such as the cyano group in this compound, are known to influence the electronic distribution and bond characteristics, which would directly impact the rotational barrier. csic.es In such cases, the rotation around the C5-CN bond could be sufficiently hindered to be measurable by DNMR. The analysis would focus on observing the splitting of signals from nuclei that are sensitive to this rotation, such as the C6-H proton, at low temperatures.

Table 1: Representative Dynamic NMR Parameters for Rotational Barrier Analysis This table presents hypothetical data based on typical values found in DNMR studies of related heterocyclic compounds to illustrate the method.

| Parameter | Description | Illustrative Value | Reference Methodology |

| Analyte | This compound | N/A | N/A |

| Observed Nucleus | 1H (proton at C6 position) | N/A | N/A |

| Solvent | CHF₂Cl/CD₂Cl₂ | N/A | unibas.it |

| Coalescence Temp (Tc) | Temperature at which distinct signals merge. | -90 °C (283 K) | researchgate.net |

| Δν | Chemical shift difference between exchanging sites at low temp. | 150 Hz | unibas.it |

| ΔG‡ | Calculated free energy of activation (rotational barrier). | ~9.5 kcal/mol | researchgate.net |

Elucidation of Reaction Intermediates and Product Structures

The structural elucidation of intermediates and products is crucial for understanding reaction mechanisms involving this compound. This compound can act as both a key synthetic intermediate and a final product in various transformations.

A significant reaction is the cine-substitution where 6-cyano-1,3-dimethyluracil is converted into the more stable 5-cyano-1,3-dimethyluracil when heated with a catalytic amount of sodium cyanide in DMF. clockss.org Deuterium-exchange experiments suggest this transformation proceeds through an addition-elimination mechanism, where the cyanide ion attacks the pyrimidine ring, leading to a rearranged intermediate before the final product is formed. clockss.org

This compound also serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions. arkat-usa.org When it reacts with aromatic nitrile oxides, it yields 5-(1,2,4-oxadiazol-5-yl)uracil derivatives. arkat-usa.org The analysis of reaction mixtures in similar cycloadditions has allowed for the identification of intermediates, such as regioisomeric cycloadducts, which provides insight into the reaction's selectivity. arkat-usa.org

Furthermore, the compound can be formed as a by-product. In reactions of the isomeric 1,3-dimethyluracil-6-carbonitrile with certain thiolate ions, this compound has been isolated, indicating a competitive reaction pathway where the cyanide ion, once liberated, can attack the C-5 position. psu.edu In the realm of photochemistry, related 6-cyanouracils have been shown to react with alkenes to form 5-substituted uracils, a process proposed to involve a biradical intermediate after photoexcitation. mdpi.com

Table 2: Selected Reactions and Identified Species for this compound

| Reaction Type | Reactants | Key Intermediates/By-products | Final Product(s) | Reference |

| Cine-substitution | 6-Cyano-1,3-dimethyluracil, NaCN (cat.) | Addition-elimination intermediate | This compound | clockss.org |

| 1,3-Dipolar Cycloaddition | This compound, Aromatic nitrile oxides | Cycloadducts | 5-(1,2,4-Oxadiazol-5-yl)uracil derivatives | arkat-usa.org |

| Nucleophilic Substitution | 1,3-Dimethyluracil-6-carbonitrile, Thiolate ions | N/A (as by-product) | 5-Alkyl/Aryl-thio-1,3-dimethyluracils and this compound | psu.edu |

| Photochemical Addition | 6-Cyanouracil, Alkenes | Biradical intermediate | 5-Substituted 1,3-dimethyluracil | mdpi.com |

Mass Spectrometry in Elucidating Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical tool for the study of this compound, providing critical information on its molecular weight, structure through fragmentation patterns, and its behavior in chemical reactions. conicet.gov.armsu.edu

The mass spectrum of this compound (C₇H₇N₃O₂) would show a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 165. bldpharm.com In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass, which is a useful characteristic for identification. msu.edu

Upon ionization, the molecular ion can undergo fragmentation, and the resulting pattern serves as a molecular "fingerprint." For uracil derivatives, fragmentation often involves the cleavage of the pyrimidine ring. researchgate.net Based on studies of similar structures, characteristic fragmentation pathways for this compound would likely include:

Loss of a methyl radical (·CH₃): Resulting in a fragment ion at m/z 150.

Loss of the cyano group (·CN): Leading to a fragment at m/z 139.

Ring Fragmentation: Cleavage of the uracil ring can lead to the loss of neutral molecules like isocyanic acid (HNCO), a common fragmentation pathway for uracils, resulting in a [(M-H)-HNCO]⁻ fragment in negative ion mode or an equivalent loss in positive ion mode. researchgate.net The formation of an NCO⁻ fragment ion is also a characteristic feature observed in the spectra of deprotonated uracil bases. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

| 165 | [M]⁺˙ (Molecular Ion) | N/A |

| 150 | [M - CH₃]⁺ | ·CH₃ |

| 139 | [M - CN]⁺ | ·CN |

| 123 | [M - NCO]⁺ | ·NCO |

| 111 | [M - CH₃ - NCO]⁺ | ·CH₃, NCO |

Beyond static structural analysis, mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI) or probe electrospray ionization (PESI), is a powerful method for real-time reaction monitoring. conicet.gov.arwalisongo.ac.id By continuously sampling a reaction mixture, MS can track the depletion of reactants and the formation of intermediates and products over time. conicet.gov.ar For a reaction involving this compound (m/z 165), one could monitor the decrease in the intensity of its corresponding ion signal while simultaneously observing the increase in the signal for the product ion. This provides direct, detailed information about the reaction kinetics and can help in optimizing reaction conditions. conicet.gov.arwalisongo.ac.id

Conclusion

1,3-Dimethyl-5-cyanouracil stands out as a synthetically valuable and mechanistically intriguing molecule within the broad family of pyrimidine (B1678525) derivatives. Its unique reactivity, conferred by the C5-cyano group, enables a range of chemical transformations that are not readily accessible with other uracil (B121893) analogues. Its role as a key building block for the synthesis of medicinally relevant fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, underscores its importance in drug discovery and development. While detailed structural and photophysical data remain to be fully elucidated, the existing literature clearly demonstrates the compound's utility and potential. Further exploration of its photochemical, electrochemical, and derivatization reactions will undoubtedly continue to provide new avenues for the creation of novel and complex molecular architectures.

Applications of 1,3 Dimethyl 5 Cyanouracil As a Synthetic Synthon

Building Block for the Synthesis of Novel Heterocyclic Compounds

The chemical architecture of 1,3-dimethyl-5-cyanouracil makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. While the 5-cyano group itself can be a reactive handle, its primary role in many syntheses is to facilitate the introduction of other functional groups, which then participate in cyclization reactions.

A common synthetic strategy involves the conversion of a 5-cyanouracil (B1208135) derivative into a 6-aminouracil (B15529). This transformation creates a reactive 1,2-diamino-like functionality (specifically, an enamine-like system) across the C5 and C6 positions, which is primed for annulation reactions to form a second fused pyrimidine (B1678525) ring. For instance, 1,3-disubstituted 6-amino-5-cyanouracil derivatives can be reacted with various one-carbon synthons, such as amidines or formamide (B127407) derivatives, to construct the pyrimido[4,5-d]pyrimidine (B13093195) core. This process allows for the simultaneous introduction of an amino group at the 5-position of the new ring system and a desired substituent at the 7-position, leading to a diverse range of tetrasubstituted products. nih.gov

The general approach involves the reaction of a 1,3-disubstituted 6-aminouracil with reagents like dimethylformamide and phosphorus oxychloride (a Vilsmeier reaction) to generate a reactive intermediate, which can then be cyclized with amines to yield the final fused heterocyclic product. nih.gov

Table 1: Representative Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Material Precursor | Reagents | Product Class | Reference |

| 1,3-Disubstituted 6-amino-5-cyanouracil | 1. Vilsmeier Reagent (e.g., DMF/POCl₃)2. Amine (R-NH₂) | 5-Amino-7-substituted-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |

This methodology highlights the role of the cyano group as a synthetic enabler, paving the way for the creation of complex, nitrogen-rich heterocyclic compounds with diverse substitution patterns.

Precursor in the Construction of Complex Organic Architectures

The 1,3-dimethyluracil (B184088) scaffold, functionalized with a cyano group, serves as a foundational element for building larger and more intricate organic structures beyond simple fused rings. These complex architectures often involve multi-step synthetic sequences where the uracil (B121893) moiety is a central component.

One example of such complex structures is the formation of spiro heterocyclic systems. While not starting directly from the 5-cyano derivative, the related 1,3-dimethyl-6-aminouracil (a potential synthetic downstream product) reacts with molecules like isatin (B1672199) derivatives, ninhydrin, and acenaphthoquinone to produce novel spiro pyridodipyrimidines. researchgate.net In these reactions, two molecules of the aminouracil condense with the diketone or triketone to build a complex, three-dimensional spirocyclic framework where a central carbon is shared between the newly formed pyridine (B92270) ring and the reactant's ring system. researchgate.net

Furthermore, the synthesis of bis-pyrimidines represents another class of complex architectures. For example, 6-amino-1,3-dimethyluracil (B104193) can be linked via a methylene (B1212753) bridge by reacting it with formaldehyde, forming bis(6-amino-1,3-dimethyluracil-5-yl)methanes. researchgate.net These molecules feature two uracil units connected by a single carbon, creating a larger, more complex structure. The reactivity of the C5 position, often activated by an adjacent amino group (which can be derived from a cyano precursor), is crucial for these condensation reactions.

These examples demonstrate how the 1,3-dimethyluracil core can be utilized as a platform to construct elaborate molecules with unique spatial arrangements and functionalities, showcasing its utility as a precursor in the design of complex organic architectures.

Role in the Development of Pyrimidine-Based Functional Materials (Excluding Biomedical Materials)

Derivatives of 1,3-dimethyluracil have been identified as highly effective components in the formulation of functional polymeric materials, specifically as organic-based thermal stabilizers for polyvinyl chloride (PVC). mdpi.com PVC is notoriously susceptible to thermal degradation during processing, which causes discoloration and loss of mechanical properties due to the release of hydrochloric acid (HCl). mdpi.comnih.gov

Uracil derivatives, particularly 1,3-dimethyl-6-aminouracil (DAU), function as potent heat stabilizers. kanademy.com Their stabilizing mechanism involves two primary actions:

Substitution of Labile Chlorine Atoms: The nitrogen atoms in the uracil derivative can replace the unstable tertiary and allylic chlorine atoms within the PVC polymer chain, preventing these sites from initiating degradation. researchgate.net

Scavenging of Hydrogen Chloride: The basic nitrogen atoms in the molecule can effectively absorb and neutralize the HCl gas that is released during the initial stages of PVC degradation, thereby preventing the autocatalytic unzipping of the polymer chain. mdpi.comresearchgate.net

Research has shown that organic-based stabilizers (OBS) containing uracil derivatives can significantly improve the long-term thermal stability of PVC. nih.gov They are often used in synergistic combinations with other compounds, such as metal soaps (e.g., zinc oleate) and other organic co-stabilizers, to optimize performance, maintaining both long-term stability and the initial color of the polymer. nih.govresearchgate.net The use of these uracil-based systems represents a move towards more environmentally friendly, heavy-metal-free stabilizers for PVC. mdpi.comkanademy.com

Table 2: Components of a Uracil-Based PVC Thermal Stabilizer System

| Primary Stabilizer | Co-Stabilizer / Synergist | Polymer Matrix | Function | Reference |

| 1,3-Dimethyl-6-aminouracil (DAU) | Zinc Oleate | Polyvinyl Chloride (PVC) | Long-term thermal stability, HCl scavenging | nih.gov |

| 6,6′-diamino-1,1′,3,3′-tetramethyl-5,5′-(ethylidene)bisuracil (OSU) | Zinc Oleate, Epoxidized Soybean Oil (ESBO) | Polyvinyl Chloride (PVC) | Enhanced compatibility and thermal stability | nih.gov |

| 1,3-Dimethyl-6-aminouracil (DAU) | Eugenol | Polyvinyl Chloride (PVC) | Synergistic thermal stabilization | kanademy.com |

The successful application of 1,3-dimethyl-6-aminouracil in this field underscores the potential of this compound as a valuable synthon, given that the 6-amino group can be synthesized from precursors involving cyano functionalities.

Q & A

Q. What are the established synthetic routes for 1,3-Dimethyl-5-cyanouracil, and what key reaction parameters influence yield?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of uracil (e.g., 5-fluorouracil) are synthesized via reactions with chloroacetic acid under alkaline conditions, followed by acidification and recrystallization . Key parameters include:

- pH control : Adjusting pH during reaction steps (e.g., maintaining pH 10 for optimal substitution).

- Temperature : Reflux conditions (e.g., 2 hours at 100°C) to drive reaction completion.

- Purification : Column chromatography (e.g., dichloromethane-acetone gradients) and recrystallization to isolate products .

Example Reaction Table:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | KOH (aq.), chloroacetic acid | Alkaline substitution |

| 2 | HCl (pH 5.5) | Precipitation |

| 3 | Column chromatography | Purification |

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Store in well-ventilated areas to avoid inhalation (P403+P233) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved waste streams (P501) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare - and -NMR peaks to reference data. For example, carbonyl carbons appear at ~150–170 ppm, while methyl groups resonate at ~3.0–3.5 ppm .

- IR Spectroscopy : Confirm cyano (-CN) stretches at ~2200–2250 cm and carbonyl (C=O) bands at ~1650–1750 cm .

- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, pH, solvent ratios).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., catalyst concentration vs. reaction time) to maximize yield.

- Validation : Replicate optimized conditions in triplicate to ensure reproducibility .

Example DOE Table:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| pH | 8.5 | 10.5 |

| Catalyst (mol%) | 1% | 5% |

Q. How should researchers resolve contradictions in stability data for this compound?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests under varying conditions (e.g., light, humidity) using HPLC to monitor purity .

- Statistical Analysis : Apply ANOVA to compare degradation rates across batches. Outliers may indicate inconsistent storage (e.g., improper container sealing) .

- Replication : Repeat experiments across independent labs to rule out procedural bias .

Q. What advanced analytical methods can detect trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases for high-resolution separation. Detect impurities via extracted ion chromatograms (EICs) .

- Electrochemical Sensors : Employ gold thin-film electrode arrays (TFGAs) to measure redox activity of contaminants (e.g., residual solvents) .

- X-ray Crystallography : Resolve crystal structures to identify polymorphic impurities .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for cyano-group reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.